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Compound of Interest

Compound Name: Strontium nitride

Cat. No.: B576871 Get Quote

This guide provides a comparative analysis of the X-ray diffraction (XRD) data for strontium
nitride (Sr₃N₂) powder, benchmarked against other common binary nitrides, namely Titanium

Nitride (TiN) and Gallium Nitride (GaN). This document is intended for researchers, scientists,

and professionals in drug development and materials science who utilize XRD for material

characterization.

Comparative Crystallographic Data
The structural properties of strontium nitride, titanium nitride, and gallium nitride, as

determined by X-ray diffraction, are summarized below. Strontium nitride and titanium nitride

both exhibit a cubic crystal system, while gallium nitride typically crystallizes in a hexagonal

wurtzite structure.

Property
Strontium Nitride
(Sr₃N₂)

Titanium Nitride
(TiN)

Gallium Nitride
(GaN)

Crystal System Cubic Cubic Hexagonal

Space Group Ia-3 Fm-3m P6₃mc

Structure Type Anti-bixbyite Rock Salt Wurtzite

Lattice Parameters a ≈ 5.36 Å a = 4.24 Å
a = 3.189 Å, c = 5.185

Å

Calculated Density 3.87 g/cm³ 5.39 g/cm³ 6.15 g/cm³
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Note: The lattice parameter for Sr₃N₂ was calculated from d-spacing values for the (200)

reflection.[1] Values for TiN and GaN are from established databases.

Experimental Protocol: Powder X-ray Diffraction
The following protocol outlines a standard procedure for the analysis of nitride powders.

Special considerations for air-sensitive materials like strontium nitride are included.

2.1 Instrumentation

Diffractometer: A standard powder X-ray diffractometer equipped with a copper (Cu) Kα

radiation source (λ = 1.5406 Å) and a detector (e.g., scintillation counter or a position-

sensitive detector).

Sample Holder: A standard flat sample holder for stable powders. For air-sensitive powders

like Sr₃N₂, an airtight sample holder with an X-ray transparent dome or cover (e.g., Kapton

film) is mandatory.

Environment: For air-sensitive samples, sample preparation must be conducted in an inert

atmosphere (e.g., a glovebox filled with argon or nitrogen).

2.2 Sample Preparation

Grinding: The nitride powder should be gently ground using an agate mortar and pestle to

ensure a fine, homogeneous particle size, which helps in reducing preferred orientation

effects. A particle size of 1-10 µm is generally recommended.

Mounting (Standard Sample): The powder is carefully packed into the recess of the sample

holder. A flat surface, typically glass, is used to press the powder down to ensure it is level

with the holder's surface.

Mounting (Air-Sensitive Sample): Inside a glovebox, the powder is loaded into the airtight

sample holder. The holder is then sealed before being transferred to the diffractometer. This

prevents the sample from reacting with atmospheric moisture and oxygen, which would form

strontium hydroxide and oxide, respectively.[1]

2.3 Data Acquisition
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Radiation Source: Cu Kα radiation is commonly used.

Scan Type: Continuous scan.

Scan Range (2θ): Typically from 20° to 80°.

Step Size: 0.02°.

Scan Speed/Time per Step: 1-2 seconds per step.

Voltage and Current: 40 kV and 40 mA.

2.4 Data Analysis

Phase Identification: The experimental diffraction pattern is compared with standard patterns

from a database, such as the ICDD's Powder Diffraction File (PDF), to identify the crystalline

phases present in the sample.

Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the

lattice parameters of the identified phase using software packages like GSAS-II, FullProf, or

TOPAS.

Crystallite Size Analysis: The average crystallite size can be estimated from the broadening

of the diffraction peaks using the Scherrer equation, provided that instrumental and strain

broadening are accounted for.

Workflow Visualization
The logical flow of the experimental and analytical process for XRD analysis of strontium
nitride powder is depicted below.
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Fig. 1: Experimental workflow for XRD analysis of air-sensitive Sr₃N₂ powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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